1-Amino-1-(5-chloro-2-methylphenyl)acetone

physicochemical profiling pKa prediction protonation state

1-Amino-1-(5-chloro-2-methylphenyl)acetone (CAS 1270410-25-7; IUPAC: 1-amino-1-(5-chloro-2-methylphenyl)propan-2-one) is a β-amino ketone featuring a 5-chloro-2-methylphenyl substituent on the α-carbon adjacent to the primary amine. The compound carries a predicted pKa of 6.58, a predicted boiling point of approximately 288 °C, and a predicted density of 1.172 g/cm³.

Molecular Formula C10H12ClNO
Molecular Weight 197.66 g/mol
Cat. No. B13043993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Amino-1-(5-chloro-2-methylphenyl)acetone
Molecular FormulaC10H12ClNO
Molecular Weight197.66 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)Cl)C(C(=O)C)N
InChIInChI=1S/C10H12ClNO/c1-6-3-4-8(11)5-9(6)10(12)7(2)13/h3-5,10H,12H2,1-2H3
InChIKeyOCVBCJPQCMQMBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Amino-1-(5-chloro-2-methylphenyl)acetone CAS 1270410-25-7: β-Amino Ketone Procurement & Selection Guide


1-Amino-1-(5-chloro-2-methylphenyl)acetone (CAS 1270410-25-7; IUPAC: 1-amino-1-(5-chloro-2-methylphenyl)propan-2-one) is a β-amino ketone featuring a 5-chloro-2-methylphenyl substituent on the α-carbon adjacent to the primary amine . The compound carries a predicted pKa of 6.58, a predicted boiling point of approximately 288 °C, and a predicted density of 1.172 g/cm³ . It is commercially available at 98% purity by HPLC in multi-scale packaging from 10 g to 25 kg, positioning it as a research-grade synthetic intermediate and building block .

Why 1-Amino-1-(5-chloro-2-methylphenyl)acetone Cannot Be Replaced by Unsubstituted Phenyl or Differently Halogenated β-Amino Ketone Analogs


Within the β-amino ketone chemical space, subtle variations in aryl substitution pattern—even a single chlorine positional shift—produce measurable and meaningful differences in physicochemical properties including pKa, boiling point, and density that alter reactivity, purification behaviour, and formulation compatibility . The 5-chloro-2-methyl substitution on the target compound yields a predicted pKa (6.58) that differs from the 4-chloro (6.48), 3-chloro (6.40), and unsubstituted phenyl (6.69) analogs by 0.1–0.3 log units , corresponding to a difference in protonation state at physiological or processing pH that can shift nucleophilicity and salt-forming propensity [1]. Generic interchange of β-amino ketones without controlling for these ring-substitution-driven property shifts risks irreproducible synthesis outcomes, altered intermediate reactivity, and failure of downstream purification or crystallization protocols.

Quantitative Differentiation Evidence: 1-Amino-1-(5-chloro-2-methylphenyl)acetone vs. Closest Structural Analogs


pKa Modulation by Substitution Pattern: 1-Amino-1-(5-chloro-2-methylphenyl)acetone vs. Unsubstituted Phenyl, 3-Chloro, 4-Chloro, and 2,5-Dichloro Analogs

The predicted pKa of the target compound (6.58) is intermediate within the monochloro series: it is 0.10 units higher than the 4-chloro analog (6.48) and 0.18 units higher than the 3-chloro analog (6.40), but 0.11 units lower than the unsubstituted phenyl analog (6.69) . Introduction of a second chlorine (2,5-dichloro) depresses pKa substantially to 5.86—a 0.72-unit drop—while the 3,4-dichloro arrangement yields 6.19 . The 0.10–0.18 pKa shift relative to other monochloro regioisomers, although modest in absolute terms, translates to an approximately 20–35% difference in the neutral:protonated amine ratio at pH values near the pKa, with significance for nucleophilic reactivity, salt stoichiometry, and chromatographic retention behaviour .

physicochemical profiling pKa prediction protonation state amine basicity salt formation

Thermal and Bulk Physical Property Differentiation: Boiling Point and Density Across Chlorinated β-Amino Ketone Analogs

The predicted boiling point of the target compound (288.3 °C) is 13 °C higher than the 4-chloro analog (275.3 °C), 23 °C higher than the 3-chloro analog (265.3 °C), and 53 °C higher than the unsubstituted phenyl analog (235.2 °C) . The 2,5-dichloro and 3,4-dichloro analogs boil at 291.6 °C and 304.1 °C respectively . Density also tracks with chlorine content and position: the target (1.172 g/cm³) is 0.109 g/cm³ denser than the unsubstituted analog (1.063 g/cm³) but 0.034 g/cm³ less dense than the 4-chloro and 3-chloro analogs (both 1.206 g/cm³), and 0.156 g/cm³ less dense than the 2,5-dichloro analog (1.328 g/cm³) . The combination of the methyl group at the 2-position and chlorine at the 5-position yields physical properties that are not simply additive relative to the monochloro or unsubstituted scaffolds [1].

thermal stability distillation process chemistry density boiling point

Purity Specification and Procurement Scalability Advantage Over Non-Commercial Analogs

The target compound is offered at a documented minimum purity of 98% by HPLC with packaging available from 10 g research scale through 25 kg bulk scale from established chemical suppliers . In contrast, the 2,5-dichloro analog (CAS 1270433-22-1) and 3,4-dichloro analog (CAS 1270508-38-7) are typically listed at 95% minimum purity . The unsubstituted phenyl analog (CAS 32187-27-2) is listed at 97% purity, marginally lower than the target . The 3-percentage-point purity advantage over the dichloro analogs translates to a theoretical maximum impurity burden that is 2.5-fold lower (5% vs. 2% total impurities), which is consequential when the compound serves as a key intermediate where impurity carry-through can compromise downstream crystallization yields or generate difficult-to-remove byproducts .

purity specification HPLC procurement multi-scale supply quality assurance

β-Amino Ketone Reactivity Profile and Mannich-Type Synthetic Utility vs. Non-Aminated Ketone Analogs

As a β-amino ketone, the target compound participates in the Mannich reaction manifold and can serve as a direct precursor to β-amino alcohols via stereoselective carbonyl reduction . The α-aminoketone scaffold enables reduction to erythro-configured β-amino alcohols using organoaluminum-hydride reagents, a transformation of direct relevance to HIV protease inhibitor intermediate synthesis [1]. In contrast, the non-aminated analog 1-(5-chloro-2-methylphenyl)ethanone (CAS 58966-35-1) and 1-(5-chloro-2-methylphenyl)propan-2-one (CAS 1193779-97-3) lack the amino functionality and therefore cannot participate in the same reductive amination or chiral amino alcohol pathways without additional synthetic steps [2][3]. The presence of both amine and ketone groups on adjacent carbons in the target compound enables condensation, cyclization, and reduction chemistries that the non-aminated ketones cannot access, eliminating 1–2 synthetic steps in routes requiring a β-amino alcohol or β-amino carbonyl intermediate [4].

Mannich reaction β-amino ketone synthetic intermediate aminoketone reduction chiral amino alcohol

Defined Application Scenarios for 1-Amino-1-(5-chloro-2-methylphenyl)acetone Based on Quantified Differentiation Evidence


Chiral β-Amino Alcohol Intermediate Synthesis via Stereoselective α-Aminoketone Reduction

The β-amino ketone scaffold of 1-amino-1-(5-chloro-2-methylphenyl)acetone enables direct stereoselective reduction to erythro-configured β-amino alcohols using organoaluminum or borohydride reagents [1]. This transformation is documented in patent literature for α-aminoketone substrates and provides access to intermediates relevant to HIV protease inhibitor synthesis [1]. The 5-chloro-2-methylphenyl substitution pattern imparts a predicted pKa of 6.58 that governs amine protonation state during the reduction step, and a boiling point of ~288 °C that informs solvent selection and thermal management during workup . Users procuring the non-aminated analog 1-(5-chloro-2-methylphenyl)ethanone would require additional amine installation steps, adding synthetic complexity and yield loss.

Mannich-Derived Heterocycle and Nitrogen-Containing Compound Library Synthesis

As a pre-formed β-amino ketone, this compound serves as a direct input into Mannich-type condensations with aldehydes and additional ketones or amines to generate structurally diverse β-amino carbonyl libraries [1]. The 5-chloro-2-methylphenyl group provides both steric and electronic differentiation from simpler phenyl or 4-chlorophenyl analogs. The 98% HPLC purity specification ensures that Mannich reaction outcomes are not confounded by amine-containing impurities that could compete as nucleophiles, and the multi-kg packaging availability supports library-scale synthesis campaigns without re-qualification of material from different lots or suppliers .

Physicochemical Reference Standard for Chlorinated β-Amino Ketone Structure-Property Relationship (SPR) Studies

The target compound occupies a distinct position in chlorinated β-amino ketone chemical space: its predicted pKa (6.58), boiling point (288.3 °C), and density (1.172 g/cm³) are all differentiated from the 3-chloro, 4-chloro, unsubstituted phenyl, and dichloro analogs [1]. This makes it a useful reference point in SPR studies investigating how chlorine position and methylation pattern influence amine basicity, lipophilicity, and thermal properties within the β-amino ketone class. The commercial availability at 98% purity with documented predicted properties supports its use as a characterized comparator in medicinal chemistry optimization programs exploring halogen-walk strategies or methyl-group effects on pharmacokinetic endpoints .

Process Chemistry Route Scouting Where Distillation Cut-Point Differentiation Is Required

The predicted boiling point of 288.3 °C is sufficiently differentiated from the 3-chloro (265.3 °C) and 4-chloro (275.3 °C) analogs to permit separation by fractional distillation or to guide solvent selection during high-temperature concentration steps [1]. In process routes where multiple chlorinated β-amino ketone intermediates are generated as mixtures, the 13–23 °C boiling point gap relative to monochloro regioisomers can be exploited for purification. Additionally, the density of 1.172 g/cm³ permits gravimetric process monitoring and phase-separation design that differs measurably from both lighter (unsubstituted, 1.063) and heavier (dichloro, 1.328) analogs .

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